molecular formula C121H179N11O45 B11931580 GalNAc-L96 free base

GalNAc-L96 free base

Cat. No.: B11931580
M. Wt: 2507.8 g/mol
InChI Key: XKEQVRGRWUKTIZ-OLTBZPFJSA-N
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Description

GalNAc-L96 free base is a triantennary N-acetylgalactosamine molecule used primarily for the synthesis of GalNAc-siRNA. N-acetylgalactosamine is a ligand for the asialoglycoprotein receptor (ASGPR), which facilitates the targeted delivery of siRNA to hepatocytes both in vitro and in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

GalNAc-L96 free base is synthesized through a series of chemical reactions involving the attachment of N-acetylgalactosamine to a core scaffold. The synthesis typically involves the use of tetrahydroxymethylmethane or other branching clusters to create trivalent or tetravalent ligands . The reaction conditions often include the use of organic solvents like dimethyl sulfoxide (DMSO) and protective groups to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated solid-phase oligonucleotide synthesis techniques. This method allows for the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

GalNAc-L96 free base undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents .

Major Products

The major products formed from these reactions are typically modified versions of the original compound, such as GalNAc-siRNA conjugates, which are used for targeted drug delivery .

Mechanism of Action

GalNAc-L96 free base exerts its effects by binding to the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes. This binding facilitates the endocytosis of the GalNAc-siRNA complex, allowing for the targeted delivery of siRNA into the liver cells. The siRNA then mediates gene silencing by degrading specific mRNA molecules, thereby inhibiting the expression of target genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GalNAc-L96 free base is unique due to its high affinity for the asialoglycoprotein receptor and its efficient delivery of siRNA to hepatocytes. Its triantennary structure provides enhanced stability and binding efficiency compared to other similar compounds .

Properties

Molecular Formula

C121H179N11O45

Molecular Weight

2507.8 g/mol

IUPAC Name

4-[(3R,5S)-1-[12-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-12-oxododecanoyl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]pyrrolidin-3-yl]oxy-4-oxobutanoic acid

InChI

InChI=1S/C121H179N11O45/c1-76(133)128-108-114(171-85(10)142)111(168-82(7)139)95(70-164-79(4)136)175-117(108)161-61-29-26-37-98(145)122-55-32-58-125-101(148)52-64-158-73-120(74-159-65-53-102(149)126-59-33-56-123-99(146)38-27-30-62-162-118-109(129-77(2)134)115(172-86(11)143)112(169-83(8)140)96(176-118)71-165-80(5)137,75-160-66-54-103(150)127-60-34-57-124-100(147)39-28-31-63-163-119-110(130-78(3)135)116(173-87(12)144)113(170-84(9)141)97(177-119)72-166-81(6)138)131-104(151)40-24-19-17-15-16-18-20-25-41-105(152)132-68-94(174-107(155)51-50-106(153)154)67-91(132)69-167-121(88-35-22-21-23-36-88,89-42-46-92(156-13)47-43-89)90-44-48-93(157-14)49-45-90/h21-23,35-36,42-49,91,94-97,108-119H,15-20,24-34,37-41,50-75H2,1-14H3,(H,122,145)(H,123,146)(H,124,147)(H,125,148)(H,126,149)(H,127,150)(H,128,133)(H,129,134)(H,130,135)(H,131,151)(H,153,154)/t91-,94+,95+,96+,97+,108+,109+,110+,111-,112-,113-,114+,115+,116+,117+,118+,119+/m0/s1

InChI Key

XKEQVRGRWUKTIZ-OLTBZPFJSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4C[C@@H](C[C@H]4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OC(=O)CCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4CC(CC4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OC(=O)CCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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